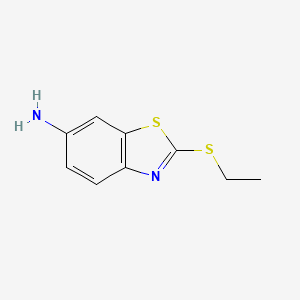

2-Ethylsulfanyl-benzothiazol-6-ylamine

Description

Historical Context and Evolution of Benzothiazole (B30560) Chemistry in Scientific Inquiry

The journey of benzothiazole chemistry began in 1887 with its first synthesis by A.W. Hoffmann. mdpi.comresearchgate.net Early investigations into this novel heterocyclic system laid the groundwork for over a century of research. The initial synthetic methodologies, such as the reaction of 2-aminothiophenol (B119425) with various reagents like acid chlorides, aldehydes, or nitriles, have been refined and expanded upon over the decades. mdpi.comwikipedia.orgmdpi.com

The evolution of synthetic strategies has been a key theme in the history of benzothiazole chemistry. mdpi.com Traditional methods often required harsh reaction conditions. However, contemporary research focuses on developing more efficient and environmentally benign synthetic routes, a testament to the enduring relevance of this chemical entity. mdpi.com The continuous development of novel synthetic pathways has not only facilitated the creation of a vast library of benzothiazole derivatives but has also enabled a deeper understanding of their structure-activity relationships.

Significance of the Benzothiazole Nucleus in Contemporary Medicinal Chemistry and Drug Discovery

The benzothiazole scaffold is of paramount importance in modern medicinal chemistry and drug discovery due to the wide array of pharmacological activities exhibited by its derivatives. tandfonline.combenthamscience.compcbiochemres.comnih.govnih.govjchemrev.com This versatile nucleus is a core component of numerous compounds that have been investigated for a myriad of therapeutic applications. The interest in benzothiazole derivatives was significantly spurred by the discovery of the pharmacological profile of Riluzole, a glutamate (B1630785) antagonist used in the treatment of amyotrophic lateral sclerosis. tandfonline.comscilit.net

Benzothiazole-containing compounds have demonstrated a broad spectrum of biological activities, including:

Anticancer: Derivatives have shown potent activity against various cancer cell lines, and some have been investigated as antitumor agents. benthamscience.comnih.gov

Antimicrobial: The scaffold is found in compounds with significant antibacterial and antifungal properties. pcbiochemres.comjchemrev.comnih.gov

Anti-inflammatory: Numerous benzothiazole derivatives have been reported to possess anti-inflammatory effects. benthamscience.compcbiochemres.com

Anticonvulsant: The nucleus is a key feature in molecules with anticonvulsant activity. tandfonline.compcbiochemres.com

Antiviral: Certain derivatives have been identified as potential antiviral agents. nih.gov

Antidiabetic: The benzothiazole structure is also explored in the design of antidiabetic agents. benthamscience.compcbiochemres.com

The following table provides a summary of notable benzothiazole derivatives and their recognized biological activities:

Rationale for Academic Investigation of 2-Ethylsulfanyl-benzothiazol-6-ylamine within the Benzothiazole Chemical Class

While extensive research has been conducted on the benzothiazole scaffold, the specific compound this compound remains a subject of academic curiosity. The rationale for its investigation is rooted in the established principles of structure-activity relationships within the benzothiazole class.

Literature suggests that substitutions at the C-2 and C-6 positions of the benzothiazole ring are often crucial for eliciting significant biological activity. benthamscience.com The presence of an ethylsulfanyl group at the C-2 position and an amine group at the C-6 position in this compound presents a unique combination of functional groups that warrants further exploration. The sulfur-containing substituent at C-2 could modulate the compound's lipophilicity and electronic properties, potentially influencing its interaction with biological targets. The amino group at the C-6 position is a common feature in many biologically active benzothiazoles and can serve as a handle for further chemical modifications.

Therefore, the academic investigation of this compound is a logical progression in the field of benzothiazole chemistry. The synthesis and biological evaluation of this compound could lead to the discovery of novel pharmacological properties and contribute to a more comprehensive understanding of the structure-activity relationships of this important class of heterocyclic compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanyl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S2/c1-2-12-9-11-7-4-3-6(10)5-8(7)13-9/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMCWFMHZOUPDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(S1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356485 | |

| Record name | 2-Ethylsulfanyl-benzothiazol-6-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59813-89-7 | |

| Record name | 2-Ethylsulfanyl-benzothiazol-6-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization Techniques for 2 Ethylsulfanyl Benzothiazol 6 Ylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-Ethylsulfanyl-benzothiazol-6-ylamine, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the benzothiazole (B30560) core, the protons of the ethyl group, and the protons of the amine group.

The protons of the ethyl group (-S-CH₂-CH₃) would appear as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern due to spin-spin coupling. The chemical shift of the methylene protons would be further downfield compared to the methyl protons due to the deshielding effect of the adjacent sulfur atom. The aromatic protons on the benzene (B151609) ring of the benzothiazole core would appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns determined by their positions and the electronic effects of the amine and ethylsulfanyl substituents. The amine (-NH₂) protons would typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on the analysis of similar structures.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -S-CH₂-CH₃ | ~ 3.0 - 3.3 | Quartet | ~ 7.4 |

| -S-CH₂-CH₃ | ~ 1.3 - 1.5 | Triplet | ~ 7.4 |

| Aromatic-H | ~ 6.8 - 7.8 | Multiplet | - |

| -NH₂ | ~ 3.5 - 5.0 | Broad Singlet | - |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment.

The carbon atoms of the benzothiazole ring are expected to resonate in the aromatic region. The carbon atom attached to the sulfur atom in the thiazole (B1198619) ring (C-2) would likely appear at a lower field. The carbons of the ethyl group would appear in the aliphatic region of the spectrum. The chemical shifts can be predicted based on the known effects of the sulfur and amine substituents on the benzothiazole core.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on the analysis of similar structures.

| Carbon | Predicted Chemical Shift (ppm) |

| -S-CH₂-CH₃ | ~ 25 - 30 |

| -S-CH₂-CH₃ | ~ 14 - 18 |

| Aromatic-C | ~ 110 - 155 |

| C-2 (thiazole ring) | ~ 160 - 170 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition.

The fragmentation of the molecular ion upon electron impact would likely involve characteristic bond cleavages. Common fragmentation pathways for benzothiazole derivatives include the loss of the side chains and the rupture of the thiazole ring. For this compound, expected fragmentation could involve the loss of an ethyl radical (•CH₂CH₃) or an ethene molecule (CH₂=CH₂) via rearrangement, as well as cleavage of the C-S bond. The fragmentation pattern provides a "fingerprint" that can aid in the identification of the compound.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound This table is predictive and based on common fragmentation patterns of related compounds.

| Fragment | m/z (mass-to-charge ratio) | Possible Identity |

| [M]⁺ | 210 | Molecular Ion |

| [M - C₂H₅]⁺ | 181 | Loss of ethyl radical |

| [M - C₂H₄]⁺ | 182 | Loss of ethene |

| [C₇H₅N₂S]⁺ | 149 | Benzothiazole-amine fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups.

The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the ethyl group would be observed around 2850-3100 cm⁻¹. The C=N stretching of the thiazole ring would likely appear in the 1600-1650 cm⁻¹ region. The C-S stretching vibrations are typically weaker and appear in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands for this compound This table is predictive and based on characteristic group frequencies.

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Benzothiazole Ring | C=N Stretch | 1600 - 1650 |

| Benzothiazole Ring | C=C Stretch | 1450 - 1600 |

| Ethyl Group | C-S Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would promote electrons from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the benzothiazole chromophore. These transitions are typically π → π* and n → π* in nature. The presence of the amino and ethylsulfanyl groups, which act as auxochromes, would be expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted benzothiazole core. The specific wavelengths of maximum absorbance (λ_max) would be dependent on the solvent used for the analysis.

Table 5: Predicted UV-Vis Absorption Maxima for this compound This table is predictive and based on the analysis of similar chromophoric systems.

| Electronic Transition | Predicted λ_max (nm) |

| π → π | ~ 250 - 350 |

| n → π | ~ 350 - 450 |

Mechanistic Investigations of Biological Action for 2 Ethylsulfanyl Benzothiazol 6 Ylamine

Identification of Molecular Targets and Signaling Pathways

The biological activity of benzothiazole (B30560) derivatives is rooted in their capacity to interact with various molecular targets, thereby modulating critical signaling pathways involved in cellular homeostasis and disease.

Kinases: The benzothiazole core structure is a key feature in the design of various kinase inhibitors. Derivatives have been identified as potent inhibitors of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases activated by stress stimuli. nih.gov A series of 2-thioether-benzothiazoles were synthesized and evaluated, leading to the discovery of potent, allosteric JNK inhibitors that are selective against other kinases like p38. nih.gov The 2-aminothiazole (B372263) moiety, a related structure, has also served as a template for discovering Src family kinase inhibitors, culminating in potent compounds like Dasatinib. nih.gov

Histamine-3 (H3) Receptors: The benzothiazole nucleus has been incorporated into ligands targeting the histamine (B1213489) H₃ receptor, a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. nih.gov In competitive binding assays using rat cortex synaptosomes, benzothiazole derivatives of thioperamide (B1682323) were evaluated for their H₃-receptor affinity. nih.gov Quantitative structure-activity relationship (QSAR) studies on these compounds revealed that improving potency would likely require replacing the benzothiazole moiety with less bulky and less lipophilic structures to allow for better electronic interactions with the binding site. nih.gov Nevertheless, these studies confirm that the benzothiazole scaffold can be effectively targeted to the H3 receptor, with reported affinity constants (Ki) for some ligands in the nanomolar range. nih.govmdpi.commdpi.com

DNA Gyrase Inhibition: A significant area of research for benzothiazole derivatives has been their activity as inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govrsc.org These compounds typically target the ATP-binding site of the GyrB subunit. scispace.com X-ray crystallography has revealed the binding mode, showing that the benzothiazole scaffold can form a cation-π stacking interaction with an arginine residue (Arg76). Other key interactions include hydrogen bonds between the pyrrolamide moiety of the inhibitor and residues like Asp73 and Thr165, and a salt bridge between a carboxylate group on the inhibitor and Arg136. rsc.org This targeted inhibition disrupts DNA topology maintenance, leading to potent antibacterial effects. nih.gov Several derivatives have shown potent inhibition of E. coli DNA gyrase with IC₅₀ values in the low nanomolar range. acs.org

Dihydropteroate (B1496061) Synthase (DHPS): Benzothiazole derivatives containing a sulfonamide group have been investigated as inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. nih.govresearchgate.net These compounds act by competing with the natural substrate, 4-aminobenzoic acid (PABA), for binding to the enzyme's active site. nih.gov Molecular docking studies have been used to predict the binding interactions and support the development of new benzothiazole-based DHPS inhibitors to combat bacterial drug resistance. nih.govresearchgate.net

Heat shock protein 90α (Hsp90α): The benzothiazole moiety has been identified as a suitable scaffold for designing inhibitors of the C-terminal domain (CTD) of Hsp90, a chaperone protein crucial for the stability and function of many oncogenic proteins. mdpi.com A library of novel benzothiazole-based Hsp90 CTD inhibitors demonstrated antiproliferative activities in MCF-7 breast cancer cells, with some compounds showing IC₅₀ values in the low micromolar range. mdpi.com Molecular dynamics simulations suggest these inhibitors interact with key amino acid residues such as Glu489, Ser669, and Leu664 in the Hsp90 CTD binding site. mdpi.com Other studies on pyrimidylbenzothiazoles also showed inhibitory activity against Hsp90α protein, with IC₅₀ values ranging from 4.87–10.47 μg/mL. nih.govnih.govacs.orgresearchgate.net

Carbonic Anhydrase (CA): Benzothiazole-sulfonamides, developed using the known inhibitor ethoxzolamide (B1671626) as a lead molecule, have been shown to be highly effective inhibitors of several human carbonic anhydrase (hCA) isoforms. nih.govresearchgate.net These compounds are particularly potent against the cytosolic isoforms hCA I, II, and VII, as well as the tumor-associated transmembrane isoform hCA IX. nih.gov The sulfonamide group coordinates to the catalytic zinc ion in the enzyme's active site, a classic mechanism for CA inhibitors. unifi.it Minor structural modifications to the benzothiazole scaffold or its substituents can lead to significant changes in inhibitory activity and isoform selectivity, with several derivatives showing subnanomolar or low nanomolar inhibition constants (Ki). nih.govunifi.it

In Vitro and Cellular Mechanistic Studies

The therapeutic potential of benzothiazole derivatives has been extensively explored through various in vitro assays and cell-based studies to determine their inhibitory kinetics and cellular effects.

Enzymatic assays have been crucial for quantifying the inhibitory potency of benzothiazole derivatives against their molecular targets. These studies provide key kinetic data such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki). For instance, a benzothiazole-thiourea derivative was identified as a potent mushroom tyrosinase inhibitor with an IC₅₀ of 1.34 µM and a Ki value of 2.8 µM, acting through a non-competitive mode of inhibition. nih.gov Similarly, detailed kinetic studies on rabbit liver aldehyde oxidase showed that benzothiazole itself acts as a mixed inhibitor. tandfonline.com

The table below summarizes representative inhibition data for various benzothiazole derivatives against different enzyme targets.

| Compound Class | Enzyme Target | Reported Value (IC₅₀/Ki) | Inhibition Type |

|---|---|---|---|

| Benzothiazole-pyrrolamide | E. coli DNA Gyrase | 9.5 nM (IC₅₀) acs.org | ATP-competitive |

| 2,6-disubstituted-Benzothiazole | Human Carbonic Anhydrase II (hCA II) | 8.7 nM (Ki) unifi.it | Not specified |

| 2,6-disubstituted-Benzothiazole | Human Carbonic Anhydrase IX (hCA IX) | 9.8 nM (Ki) unifi.it | Not specified |

| Pyrimidylbenzothiazole | Hsp90α | 4.87-10.47 µg/mL (IC₅₀) nih.gov | Not specified |

| Benzothiazole-thiourea hybrid | Mushroom Tyrosinase | 1.34 µM (IC₅₀), 2.8 µM (Ki) nih.gov | Non-competitive |

| Benzothiazole-piperazine derivative | Acetylcholinesterase (AChE) | 23.4 nM (IC₅₀) nih.govanadolu.edu.tr | Not specified |

| Benzothiazole-piperazine derivative | Monoamine Oxidase B (MAO-B) | 40.3 nM (IC₅₀) nih.govanadolu.edu.tr | Not specified |

The anticancer potential of benzothiazole derivatives has been demonstrated through cytotoxicity screening against a wide panel of human cancer cell lines. These studies typically use assays like MTT or sulphorhodamine B (SRB) to determine the concentration required to inhibit cell growth by 50% (IC₅₀ or GI₅₀). mdpi.comnih.govjnu.ac.bd Derivatives of 6-aminobenzothiazole (B108611) have shown cytostatic activities against cervical (HeLa), breast (MCF-7), colon (CaCo-2), and laryngeal (Hep-2) carcinoma cell lines. mdpi.com For example, a novel benzothiazole derivative, PB11, was highly cytotoxic to U87 (glioblastoma) and HeLa cells with IC₅₀ values below 50 nM. nih.gov

Mechanistic studies in cancer cells have shown that these compounds can induce apoptosis. The derivative PB11 was found to trigger the intrinsic apoptotic pathway, evidenced by the increased activity of caspase-9 and caspase-3 without affecting caspase-8. nih.gov This process was linked to the suppression of the PI3K/AKT signaling pathway, a key survival pathway that is often hyperactivated in cancer. nih.gov

The table below presents a selection of cytotoxicity data for various benzothiazole compounds across different human cancer cell lines.

| Compound Class/Name | Cell Line | Cancer Type | Reported Value (IC₅₀/GI₅₀) |

|---|---|---|---|

| Fluoro-substituted 6-aminobenzothiazole | Hep-2 | Laryngeal Carcinoma | 9 µM (IC₅₀) mdpi.com |

| Fluoro-substituted 6-aminobenzothiazole | MCF-7 | Breast Adenocarcinoma | 10 µM (IC₅₀) mdpi.com |

| Pyridine-containing piperazine (B1678402) benzothiazole | HCT-116 | Colorectal Carcinoma | 7.9 µM (GI₅₀) nih.gov |

| Pyridine-containing piperazine benzothiazole | MCF-7 | Breast Adenocarcinoma | 9.2 µM (GI₅₀) nih.gov |

| PB11 | U87 | Glioblastoma | < 50 nM (IC₅₀) nih.gov |

| PB11 | HeLa | Cervical Carcinoma | < 50 nM (IC₅₀) nih.gov |

| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | Lung A549 | Lung Carcinoma | 68 µg/mL (IC₅₀) jnu.ac.bdresearchgate.net |

| Sulphonamide-based benzothiazole | MCF-7 | Breast Adenocarcinoma | 34.5 µM (IC₅₀) nih.gov |

Computational Chemistry and Molecular Modeling for Mechanistic Insights

In the absence of extensive experimental data, computational chemistry and molecular modeling serve as powerful tools to predict and analyze the biological activity of 2-Ethylsulfanyl-benzothiazol-6-ylamine. mdpi.com These methods provide a molecular-level understanding of its interactions with biological targets, its electronic properties, and its dynamic behavior in a simulated biological environment. mdpi.com

Molecular Docking for Ligand-Protein Interactions and Binding Energy Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. biointerfaceresearch.com For benzothiazole derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating the key interactions that drive binding. biointerfaceresearch.comnih.gov

In silico docking studies on various benzothiazole derivatives have revealed important binding patterns with enzymes such as protein kinases, dihydroorotase, and DNA gyrase. biointerfaceresearch.comnih.gov These studies consistently highlight the role of the benzothiazole core in establishing hydrophobic interactions and hydrogen bonds with the amino acid residues in the active site of these proteins. nih.gov For instance, the benzene (B151609) ring of the benzothiazole moiety often engages in π-π stacking or hydrophobic interactions with aromatic residues like tryptophan, tyrosine, and phenylalanine. mdpi.com The nitrogen and sulfur atoms in the thiazole (B1198619) ring can act as hydrogen bond acceptors, forming crucial connections with polar residues. nih.gov

The specific substituents on the benzothiazole ring, such as the 6-amino and 2-ethylsulfanyl groups of the target compound, play a significant role in modulating these interactions and determining binding specificity and affinity. nih.govwjarr.com The amino group can act as a hydrogen bond donor, while the ethylsulfanyl group can participate in hydrophobic or van der Waals interactions.

The binding energy, a measure of the affinity between the ligand and the protein, is a key output of molecular docking simulations. Lower binding energies typically indicate a more stable and favorable interaction. The predicted binding energies for various benzothiazole derivatives against different targets vary, reflecting their diverse biological activities. frontiersin.org

Below is an interactive data table summarizing representative molecular docking results for analogous benzothiazole compounds with various protein targets.

| Compound Class | Protein Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| Benzothiazole-Thiazole Hybrids | p56lck | Hinge region, Allosteric site | Not specified |

| Substituted Benzothiazoles | E. coli Dihydroorotase | LEU222, ASN44 | -2.54 to -5.02 |

| Benzothiazole Derivatives | Anopheles funestus Trehalase | Not specified | -8.7 |

| Benzothiazole Derivatives | Anopheles gambiae Trehalase | Not specified | -8.2 |

| Benzothiazole-Thiazolidinedione Hybrids | FOXM1 | Asn283, His287, Arg286 | Not specified |

Note: The data in this table is derived from studies on various benzothiazole derivatives and is intended to be illustrative of the types of interactions and binding affinities observed for this class of compounds.

Quantum Chemistry Calculations for Electronic Structure and Reactivity

Quantum chemistry calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules like this compound. mdpi.comsciencepub.net These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to its chemical behavior and interactions with biological targets. mdpi.comsciencepub.net

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. mdpi.com The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com

For benzothiazole derivatives, DFT studies have shown that the distribution of HOMO and LUMO is influenced by the nature and position of substituents on the benzothiazole ring system. nih.gov The electron-rich nature of the sulfur and nitrogen atoms in the thiazole ring often contributes significantly to the HOMO, making this region susceptible to electrophilic attack. Conversely, the LUMO is often distributed over the aromatic system, indicating its potential to accept electrons. researchgate.net

The reactivity of benzothiazole derivatives can be further understood by calculating various reactivity descriptors, such as electron affinity, ionization potential, chemical hardness, and electrophilicity index. mdpi.com These parameters help in predicting how the molecule will behave in a chemical reaction and can guide the design of new derivatives with enhanced biological activity. researchgate.net

The following interactive table presents representative quantum chemical parameters calculated for different substituted benzothiazoles.

| Benzothiazole Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Benzothiazole (BTH) | -8.980 | Not specified | Not specified |

| 2-Methyl-benzothiazole (MeBTH) | Not specified | Not specified | Not specified |

| 2-Amino-benzothiazole (ABTH) | Not specified | Not specified | Not specified |

| 2-Mercapto-benzothiazole (MBTH) | -8.694 | Not specified | Not specified |

| Benzothiazole with CF3 substituent | Not specified | Not specified | 4.46 |

| Unsubstituted Benzothiazole | Not specified | Not specified | 4.73 |

Note: This table includes data from various computational studies on different benzothiazole derivatives to illustrate the range of calculated electronic properties. mdpi.comsciencepub.net

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. biointerfaceresearch.com These simulations can reveal the conformational changes that occur upon ligand binding and assess the stability of the ligand-protein complex. biointerfaceresearch.comnih.gov

For benzothiazole derivatives, MD simulations have been used to refine the binding poses obtained from molecular docking and to evaluate the stability of the predicted interactions. frontiersin.orgnih.gov By simulating the movement of atoms over a period of time, typically nanoseconds, MD can show how the ligand and protein adapt to each other's presence. nih.gov

Key analyses from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex. nih.gov A stable RMSD over the simulation time suggests that the ligand remains bound in a consistent conformation. nih.gov The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein are flexible and which are stabilized by ligand binding. frontiersin.org

Furthermore, MD simulations allow for a detailed analysis of the hydrogen bonds and hydrophobic contacts between the ligand and the protein, providing information on the persistence of these interactions over time. nih.gov This dynamic perspective is crucial for understanding the true nature of the binding event and for validating the predictions from static docking models. frontiersin.org Studies on benzothiazole-protein complexes have demonstrated that stable hydrogen bonds and sustained hydrophobic interactions are key to their inhibitory activity. nih.govnih.gov

Derivatives and Analogues of 2 Ethylsulfanyl Benzothiazol 6 Ylamine

Rational Design Principles for Novel Benzothiazole (B30560) Analogues

The design of new derivatives of 2-Ethylsulfanyl-benzothiazol-6-ylamine is guided by established principles of medicinal chemistry, including pharmacophore modeling and lead optimization, to enhance therapeutic potential.

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling is a computational approach used to identify the essential structural features of a molecule required for its biological activity. nih.gov This method helps in understanding the interaction between a ligand and its target receptor by defining the spatial arrangement of key chemical functionalities. nih.gov For benzothiazole derivatives, typical pharmacophoric features include hydrogen bond acceptors and donors, aromatic rings, and hydrophobic sites. nih.govresearchgate.net A successful pharmacophore model can then be used to screen virtual libraries for new compounds with the potential for similar biological activity. nih.gov

Once a lead compound like this compound is identified, lead optimization strategies are employed to improve its efficacy, selectivity, and pharmacokinetic profile. patsnap.com This iterative process involves designing, synthesizing, and testing new analogues to refine the structure-activity relationship (SAR). patsnap.com Key strategies in lead optimization include:

Bioisosteric Replacement: Substituting a functional group with another that has similar physical or chemical properties to enhance biological activity or reduce toxicity.

Scaffold Hopping: Modifying the core structure of the molecule while maintaining the essential pharmacophoric features.

Structure-Activity Relationship (SAR) Analysis: Systematically altering different parts of the molecule to understand how these changes affect its biological activity.

Strategic Substitution Pattern Variations at 2- and 6-Positions

The 2- and 6-positions of the benzothiazole ring are critical points for modification to modulate the biological activity of its derivatives. core.ac.uknih.gov

At the 2-position , the ethylsulfanyl group can be modified to influence the molecule's lipophilicity and interaction with target proteins. Variations can include altering the length of the alkyl chain, introducing branching, or replacing it with other functional groups. For instance, the introduction of different substituents at this position has been shown to be crucial for the anticancer and antimicrobial activities of benzothiazole derivatives.

The following table summarizes some of the key substitution patterns and their potential impact on the biological activity of benzothiazole derivatives:

| Position | Substitution | Potential Impact on Biological Activity |

| 2 | Alkyl chains of varying lengths | Modulates lipophilicity and target binding |

| 2 | Aromatic or heteroaromatic rings | Can introduce additional binding interactions |

| 6 | Acyl or sulfonyl groups | Alters electronic properties and hydrogen bonding |

| 6 | Fused heterocyclic rings | Can lead to novel compounds with enhanced activity |

Fusion with Other Relevant Heterocyclic Systems

Fusing the benzothiazole ring with other heterocyclic systems is a powerful strategy to create novel molecular architectures with potentially enhanced or entirely new biological activities. researchgate.netnih.govuobaghdad.edu.iq This approach, often referred to as molecular hybridization, can lead to compounds that interact with multiple biological targets or exhibit improved pharmacokinetic properties.

Examples of heterocyclic systems that have been fused with benzothiazoles include:

Pyrroles: Can lead to the formation of polyheterocyclic compounds with potential applications in materials science and medicinal chemistry. researchgate.net

Thiadiazoles: The combination of benzothiazole and thiadiazole moieties has been explored for the development of new anticancer agents. researchgate.net

Pyrimidines: Fused benzothiazolo-pyrimidine systems have been synthesized and investigated for their biological potential.

Synthetic Strategies for this compound Derivatives

The synthesis of derivatives of this compound can be achieved through various organic reactions that target the modification of the ethylsulfanyl moiety and the derivatization of the 6-amino group.

Modification of the Ethylsulfanyl Moiety

The 2-ethylsulfanyl group can be chemically transformed to introduce new functionalities and explore the structure-activity relationship. Common modifications include:

Oxidation: The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) or sulfone, which can alter the electronic properties and polarity of the molecule.

Chain Modification: The ethyl group can be elongated, shortened, or branched through various alkylation or cross-coupling reactions.

Replacement: The entire ethylsulfanyl group can be substituted with other thioethers, sulfenamides, or different functional groups via nucleophilic substitution reactions on a suitable precursor.

General synthetic routes for the preparation of 2-substituted benzothiazoles often involve the condensation of 2-aminothiophenol (B119425) with various reagents such as aldehydes, ketones, or carboxylic acid derivatives. mdpi.com These methods can be adapted to introduce a variety of substituents at the 2-position.

Derivatization of the 6-Amino Group

The 6-amino group is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse substituents. nih.gov Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

Urea and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates.

These derivatization reactions are generally straightforward and allow for the generation of a large library of analogues for biological screening. nih.gov The choice of derivatizing agent can be guided by the desired physicochemical properties and the specific biological target of interest.

The following table provides examples of derivatization reactions for the 6-amino group:

| Reagent | Functional Group Introduced |

| Acetyl chloride | Acetamide |

| Benzenesulfonyl chloride | Benzenesulfonamide |

| Methyl iodide | Methylamine |

| Benzaldehyde | Benzylideneamine (Schiff base) |

| Phenyl isocyanate | Phenylurea |

Application of Combinatorial Chemistry Approaches

The generation of extensive libraries of structurally related compounds for biological screening is a cornerstone of modern drug discovery. Combinatorial chemistry offers a powerful platform for the rapid synthesis of numerous analogues of a lead compound, such as this compound. While specific high-throughput combinatorial synthesis of this compound derivatives is not extensively documented in publicly available literature, established methodologies for the combinatorial synthesis of related benzothiazole and 2-aminothiazole (B372263) libraries can be readily adapted.

A common strategy involves a solution-phase parallel synthesis approach. For instance, a library of 2-aminobenzothiazole (B30445) analogues can be generated by reacting a variety of substituted 2-aminothiophenols with a diverse set of isothiocyanates or other electrophilic partners in a multi-well plate format. Automated synthesizers can facilitate the reaction, work-up, and isolation processes, enabling the efficient production of a large number of distinct compounds.

Another approach is solid-phase synthesis, where a benzothiazole scaffold is anchored to a resin support. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. For example, a resin-bound 2-aminothiophenol could be reacted with a library of carboxylic acids, aldehydes, or other building blocks to introduce diversity at the 2-position of the benzothiazole ring. Subsequent cleavage from the resin would yield the final library of compounds. The ethylsulfanyl group at the 2-position and the amino group at the 6-position of the parent compound provide key handles for diversification in a combinatorial synthesis workflow. The 6-amino group can be readily acylated, sulfonated, or alkylated with a diverse set of reagents to explore the structure-activity relationship (SAR) at this position.

Evaluation of Novel Analogues for Enhanced Biological Activity and Selectivity

Following the synthesis of a library of this compound analogues, a critical step is the comprehensive evaluation of their biological activity and selectivity to identify candidates with improved therapeutic potential. This evaluation typically involves a tiered screening approach, beginning with broad in vitro assays and progressing to more specific characterizations.

In Vitro Efficacy and Potency Assays for Designed Analogues

The initial assessment of novel analogues often involves screening for their efficacy and potency against specific biological targets or in disease-relevant cellular models. Given that benzothiazole derivatives have shown a wide range of biological activities, including anticancer and antimicrobial effects, the choice of assays would be guided by the therapeutic goal.

Anticancer Activity:

For analogues designed as potential anticancer agents, in vitro cytotoxicity assays are fundamental. These assays measure the ability of a compound to kill or inhibit the proliferation of cancer cells. A standard method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses cell viability. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

For example, in a hypothetical study, a library of 2-Ethylsulfanyl-benzothiazol-6-yl-amide derivatives could be screened against a panel of human cancer cell lines, such as those representing breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116).

Table 1: Hypothetical In Vitro Anticancer Activity of 2-Ethylsulfanyl-benzothiazol-6-yl-amide Analogues

| Compound ID | R Group (at 6-amino position) | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |

| Parent | -H | >100 | >100 | >100 |

| Analogue 1 | -C(O)CH3 | 55.2 | 78.1 | 63.5 |

| Analogue 2 | -C(O)Ph | 12.8 | 25.4 | 18.9 |

| Analogue 3 | -C(O)-(4-Cl-Ph) | 5.1 | 9.7 | 7.3 |

| Analogue 4 | -SO2CH3 | 89.3 | >100 | 95.2 |

| Analogue 5 | -SO2Ph | 35.6 | 48.9 | 41.7 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

From such a screen, analogues with potent activity (e.g., Analogue 3) would be selected for further investigation. Subsequent assays could explore the mechanism of action, such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity:

If the analogues are intended as antimicrobial agents, their efficacy would be determined by measuring the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Selectivity Profiling against Multiple Biological Targets

A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize off-target effects and potential toxicity. Kinases are a major class of drug targets, and many small molecule inhibitors exhibit off-target activity against multiple kinases. Therefore, selectivity profiling of promising analogues against a panel of kinases is a crucial step.

This is often performed using large-scale kinase screening platforms that can assess the inhibitory activity of a compound against hundreds of different kinases simultaneously. The results are typically presented as the percentage of inhibition at a fixed concentration or as IC50 values for a subset of sensitive kinases.

Table 2: Hypothetical Kinase Selectivity Profile of Analogue 3

| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |

| Target Kinase A | 95% | 50 |

| Off-Target Kinase B | 85% | 250 |

| Off-Target Kinase C | 45% | >1000 |

| Off-Target Kinase D | 15% | >10000 |

| Off-Target Kinase E | 5% | >10000 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

A desirable profile would show high potency against the intended target (Target Kinase A) and significantly lower potency against other kinases (Off-Target Kinases B-E). This "selectivity window" is a key indicator of a compound's potential for further development. Compounds with poor selectivity may be deprioritized or serve as starting points for further optimization to improve their target specificity.

Future Directions and Research Perspectives for 2 Ethylsulfanyl Benzothiazol 6 Ylamine Research

Advancements in Targeted Therapeutic Applications of Benzothiazoles

The benzothiazole (B30560) scaffold is a cornerstone in medicinal chemistry, recognized for its structural versatility and wide array of pharmacological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties. mdpi.comdntb.gov.ua Several clinically approved drugs, such as Riluzole for amyotrophic lateral sclerosis (ALS) and Quizartinib for acute myeloid leukemia (AML), feature this core structure, validating its therapeutic potential. mdpi.comdntb.gov.ua Future research will likely focus on leveraging this scaffold to create highly specific, targeted therapies that minimize off-target effects.

For 2-Ethylsulfanyl-benzothiazol-6-ylamine, the 6-amino group serves as a key synthetic handle. It can be functionalized to attach targeting moieties, such as ligands that bind to overexpressed receptors on cancer cells or probes for diagnostic imaging. mdpi.com This approach could transform the molecule from a simple scaffold into a sophisticated drug delivery system or a theranostic agent. The development of antibody-drug conjugates (ADCs) or small-molecule drug conjugates (SMDCs) using benzothiazole derivatives represents a promising frontier for delivering potent cytotoxic agents directly to tumor sites, thereby enhancing efficacy and reducing systemic toxicity.

Development of Novel Synthetic Methodologies for Complex Benzothiazole Architectures

The synthesis of benzothiazoles traditionally involves the condensation of 2-aminobenzenethiol with various carbonyl compounds. mdpi.comnih.gov While effective, these methods can lack efficiency and sustainability. The future of benzothiazole synthesis is moving towards greener, more advanced methodologies that allow for the creation of more complex and diverse molecular architectures.

Recent progress includes the use of visible-light-promoted reactions, microwave irradiation, and catalysts like iodine acetate (B1210297) grafted on polystyrene to drive synthesis under milder and more efficient conditions. nih.gov These techniques offer significant advantages, such as shorter reaction times and simpler operations. mdpi.com Another key area of development is C-H bond functionalization, which allows for the direct modification of the benzothiazole core, enabling the introduction of novel substituents that would be difficult to incorporate using traditional methods. researchgate.net Applying these modern synthetic strategies to this compound could facilitate the rapid generation of a library of analogues with diverse substitutions, which is essential for structure-activity relationship (SAR) studies and the optimization of lead compounds.

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| Visible-Light-Promoted Synthesis | Uses blue LED irradiation to promote the condensation of 2-aminothiophenols and aldehydes under an air atmosphere. | Environmentally benign, operates under mild conditions, applicable to a wide range of substrates. | nih.gov |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate the reaction between 2-aminothiophenol (B119425) and aldehydes or carboxylic acids. | Drastically reduced reaction times, often solvent-free, improved yields. | |

| Green Catalysis (e.g., H₂O₂/HCl) | Utilizes a mixture of hydrogen peroxide and hydrochloric acid in ethanol (B145695) to catalyze the condensation at room temperature. | Efficient, rapid, and uses environmentally friendly reagents. | nih.gov |

| C-H/C-N Bond Functionalization | Directly modifies the benzofused ring system by activating C-H or C-N bonds, allowing for the introduction of diverse functional groups. | High atom economy, enables access to novel structural motifs not achievable through traditional condensation. | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Benzothiazole Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, making it faster, more cost-effective, and more predictive. ijettjournal.org These computational tools can analyze vast datasets to identify patterns that are imperceptible to human researchers. premierscience.com In the context of benzothiazole research, AI can be applied across various stages, from target identification to lead optimization.

For a starting compound like this compound, AI algorithms can predict a wide range of properties for its virtual derivatives, including binding affinity to specific targets, solubility, bioavailability, and potential toxicity. nih.gov Techniques like graph neural networks and transfer learning can be employed to screen immense virtual libraries of benzothiazole compounds against biological targets, prioritizing a smaller, more promising set of molecules for actual synthesis and testing. astrazeneca.com This in silico approach significantly narrows the experimental funnel, saving time and resources while increasing the probability of discovering successful drug candidates. astrazeneca.com

Exploration of Emerging Biological Targets and Disease Areas for Benzothiazole Scaffolds

The benzothiazole scaffold has demonstrated activity against a diverse set of biological targets, and ongoing research continues to uncover new applications. mdpi.comresearchgate.net While traditionally explored for anticancer and antimicrobial effects, recent studies highlight their potential in treating neurodegenerative diseases, metabolic disorders, and viral infections. nih.govnih.gov

A particularly promising area is the development of multi-target-directed ligands (MTDLs) for complex diseases like Alzheimer's. nih.gov Benzothiazole derivatives have been designed to simultaneously inhibit multiple enzymes involved in the disease's pathology, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.govrsc.org The structure of this compound provides a robust starting point for designing novel MTDLs. Its core can be decorated with functional groups tailored to interact with the active sites of these emerging targets. Furthermore, the antibacterial potential of benzothiazoles is significant, with derivatives showing inhibitory activity against enzymes essential for bacterial survival, such as those involved in cell-wall synthesis and DNA replication. nih.gov

| Disease Area | Biological Target(s) | Therapeutic Rationale | Reference |

|---|---|---|---|

| Alzheimer's Disease | AChE, BuChE, MAO-B, Histamine (B1213489) H3 Receptor | Multi-target inhibition to address the complex, multifactorial nature of neurodegeneration. | nih.govrsc.org |

| Bacterial Infections | Enzymes for cell-wall synthesis, DNA replication, biotin/histidine biosynthesis | Inhibition of essential bacterial processes, including activity against resistant strains. | nih.gov |

| Cancer | EGFR, VEGFR, PI3K, Topoisomerases, Tubulin Polymerase | Inhibition of key signaling pathways and cellular machinery critical for tumor growth and proliferation. | mdpi.comsnu.edu.in |

| Metabolic Diseases | Protein Tyrosine Phosphatase 1B (PTP1B) | Targeting enzymes involved in metabolic regulation for conditions like type 2 diabetes. | jchemrev.com |

| Viral Diseases | HIV-1 Protease | Inhibition of viral enzymes necessary for replication. | researchgate.net |

Collaborative and Interdisciplinary Research Initiatives

The journey of a chemical compound from a laboratory reagent to a therapeutic agent is a complex, high-risk, and expensive endeavor that no single entity can typically manage alone. acs.org The future of drug discovery, including for compounds like this compound, hinges on robust, interdisciplinary collaborations. acs.org These partnerships must bridge the gap between academic institutions, which are hubs of innovation and basic research, and the pharmaceutical industry, which possesses the resources and expertise for development and commercialization. acs.org

Effective research initiatives will require medicinal chemists to work closely with biologists, pharmacologists, toxicologists, and computational scientists. acs.org Such teamwork ensures that newly designed molecules are not only potent but also have favorable pharmacokinetic and safety profiles. Public-private partnerships and open science projects can further accelerate progress by pooling resources, sharing data, and fostering innovation. lifechemicals.com For a niche compound like this compound, its potential can only be fully realized through a concerted, collaborative effort that leverages diverse expertise to navigate the multifaceted challenges of drug discovery. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.